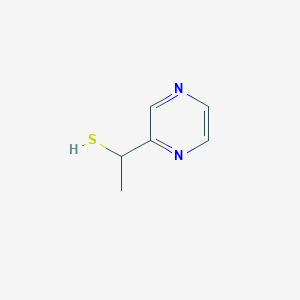

1-(Pyrazin-2-yl)ethanethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2S |

|---|---|

Molecular Weight |

140.21 g/mol |

IUPAC Name |

1-pyrazin-2-ylethanethiol |

InChI |

InChI=1S/C6H8N2S/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3 |

InChI Key |

DLIXQARHVFLQHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CN=C1)S |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Spectroscopic Data for 1-(Pyrazin-2-yl)ethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a structured overview of the spectroscopic properties of 1-(Pyrazin-2-yl)ethanethiol (CAS No: 35250-53-4), a heterocyclic thiol of interest in flavor chemistry and potentially in pharmaceutical and materials science.[1][2] Due to the limited availability of public domain raw spectral data, this guide presents a framework for the spectroscopic characterization of this compound. It includes standardized tables for anticipated data from ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR, and UV-Vis spectroscopy. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided to aid researchers in their own characterization efforts. A comprehensive workflow for the synthesis and spectroscopic analysis of this compound is also visually represented.

Chemical Information

| Property | Value |

| IUPAC Name | 2-(pyrazin-2-yl)ethanethiol |

| Synonyms | Pyrazineethanethiol, 2-Pyrazinylethanethiol, Mercaptoethylpyrazine |

| CAS Number | 35250-53-4[3] |

| Molecular Formula | C₆H₈N₂S[3] |

| Molecular Weight | 140.21 g/mol [4] |

| Appearance | Colorless to light yellow liquid[1] |

| Odor | Sulfurous, meaty, cabbage-like[1] |

Spectroscopic Data

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Pyrazine-H |

| Data not available | Data not available | Data not available | Pyrazine-H |

| Data not available | Data not available | Data not available | Pyrazine-H |

| Data not available | Data not available | Data not available | -CH₂-S |

| Data not available | Data not available | Data not available | -CH₂-Py |

| Data not available | Data not available | Data not available | -SH |

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Pyrazine-C |

| Data not available | Pyrazine-C |

| Data not available | Pyrazine-C |

| Data not available | Pyrazine-C |

| Data not available | -CH₂-S |

| Data not available | -CH₂-Py |

Mass Spectrometry

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available | Data not available | [M]⁺ |

| Data not available | Data not available | Data not available |

FT-IR Spectroscopy

Table 4: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | Data not available | S-H stretch |

| Data not available | Data not available | C-H stretch (aromatic) |

| Data not available | Data not available | C-H stretch (aliphatic) |

| Data not available | Data not available | C=N stretch (pyrazine ring) |

| Data not available | Data not available | C=C stretch (pyrazine ring) |

| Data not available | Data not available | C-S stretch |

UV-Vis Spectroscopy

Table 5: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR: Spectra are acquired with a spectral width of 0-12 ppm, a pulse width of 30°, and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence with a spectral width of 0-200 ppm. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

EI-MS: A dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) is introduced into the ion source. The electron energy is typically set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-400 amu.

-

ESI-MS: For high-resolution mass spectrometry (HRMS), a solution of the compound is infused into the ESI source. The data is acquired in positive or negative ion mode to determine the accurate mass of the molecular ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is recorded on an FT-IR spectrometer. A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The background spectrum of the clean plates is subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A stock solution of this compound is prepared in a UV-grade solvent (e.g., ethanol, acetonitrile). A dilution is made to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (0.1-1.0 AU). The UV-Vis spectrum is recorded from 200-800 nm in a 1 cm path length quartz cuvette, using the pure solvent as a blank.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. 2-Pyrazinylethanethiol | 35250-53-4 [chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Pyrazineethanethiol = 97 , FG 35250-53-4 [sigmaaldrich.com]

- 5. Pyrazineethanethiol | C6H8N2S | CID 61945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nmr database | Sigma-Aldrich [sigmaaldrich.com]

In-Depth Technical Guide: 1-(Pyrazin-2-yl)ethanethiol (CAS 35250-53-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyrazin-2-yl)ethanethiol (CAS: 35250-53-4), a heterocyclic thiol with significant applications in the flavor and fragrance industry. This document details its chemical and physical properties, outlines known synthetic routes, and presents available spectral data. While its primary established role is as a flavoring agent, this guide also addresses the current landscape of research into its potential biological activities, noting the limited availability of peer-reviewed studies in this area. The information is intended to serve as a foundational resource for researchers and professionals in organic synthesis, food chemistry, and drug discovery.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid known for its potent, sulfurous, and meaty aroma.[1][2][3] It is a key contributor to the flavor profiles of various food products.[2][4] The compound's properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 35250-53-4 | [1] |

| Molecular Formula | C₆H₈N₂S | [3] |

| Molecular Weight | 140.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Sulfurous, meaty, cabbage-like | [1][2] |

| Boiling Point | 105-110 °C at 20 mmHg | [1] |

| Density | 1.142 g/mL at 25 °C | |

| Refractive Index | 1.56000 to 1.57000 at 20.00 °C | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Solubility | Partially soluble in water; soluble in most organic solvents. | [5] |

| InChI | InChI=1S/C6H8N2S/c9-4-1-6-5-7-2-3-8-6/h2-3,5,9H,1,4H2 | [3] |

| SMILES | SCCC1=NC=CN=C1 | [3] |

Synthesis and Manufacturing

The primary synthetic route to this compound involves the precursor 2-vinylpyrazine. While detailed, step-by-step industrial synthesis protocols are proprietary, the general chemical transformations are understood.

Synthesis of 2-Vinylpyrazine

The precursor, 2-vinylpyrazine, can be synthesized via the condensation of 2-methylpyrazine with formaldehyde, followed by dehydration of the resulting alcohol intermediate.[6] This process is analogous to the synthesis of 2-vinylpyridine.[6]

Conversion of 2-Vinylpyrazine to this compound

The conversion of 2-vinylpyrazine to the target thiol is achieved through the addition of a sulfur-containing nucleophile across the vinyl group's double bond. One reported method involves the reaction of 2-vinylpyrazine with hydrogen sulfide.[6]

Below is a diagram illustrating the logical workflow for the synthesis of this compound.

References

- 1. Pyrazineethanethiol | C6H8N2S | CID 61945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pyrazinyl ethane thiol, 35250-53-4 [thegoodscentscompany.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy Pyrazine ethanethiol. from Hefei Heyu Chemical New Materials Co., Ltd - ECHEMI [echemi.com]

- 6. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

Technical Whitepaper on the Molecular Structure of 1-(Pyrazin-2-yl)ethanethiol and Its Isomer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This document provides a detailed overview of the molecular characteristics of pyrazinylethanethiol. A critical finding of the initial literature survey is the sparse availability of specific data for 1-(Pyrazin-2-yl)ethanethiol. In contrast, its structural isomer, 2-(Pyrazin-2-yl)ethanethiol, is well-documented. Consequently, this guide presents a comprehensive analysis of 2-(Pyrazin-2-yl)ethanethiol, which can serve as a foundational reference for researchers investigating the 1-substituted variant. The pyrazine moiety is a significant scaffold in medicinal chemistry, and understanding the properties of its derivatives is crucial for the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The primary structural distinction between the two isomers is the position of the thiol group on the ethyl side chain attached to the pyrazine ring.

-

This compound: Features the thiol group on the carbon atom directly bonded to the pyrazine ring.

-

2-(Pyrazin-2-yl)ethanethiol: The thiol group is located on the terminal carbon of the ethyl chain.

Due to the limited data on this compound, the following data tables summarize the known quantitative properties of 2-(Pyrazin-2-yl)ethanethiol .[1][2][3][4][5]

Table 1: General and Physical Properties of 2-(Pyrazin-2-yl)ethanethiol

| Property | Value |

| Molecular Formula | C₆H₈N₂S[1][2] |

| Molecular Weight | 140.21 g/mol [1][2][4] |

| CAS Number | 35250-53-4[2][4][5] |

| Appearance | Colorless to yellow liquid[2][5] |

| Odor | Meaty, cabbage, sulfurous[2][3] |

| Boiling Point | 105.00 - 110.00 °C @ 20.00 mm Hg[2][4] |

| Density | 1.147 - 1.162 g/cm³[2][3][5] |

| Refractive Index | 1.553 - 1.570[2][3] |

| Flash Point | > 230.00 °F (> 110.00 °C)[3][4] |

| Water Solubility | Slightly soluble[2][5] |

Table 2: Computed Chemical Properties of 2-(Pyrazin-2-yl)ethanethiol

| Property | Value |

| XLogP3 | 0.4[2] |

| pKa (Strongest Acidic) | 10.15 |

| pKa (Strongest Basic) | 1.14 |

| Polar Surface Area | 25.78 Ų |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Experimental Protocols: Synthesis

Synthesis of 2-(Pyrazin-2-yl)ethanethiol

This process involves a two-step reaction starting from 2-vinylpyrazine.[6]

-

Thiol-ene Reaction: The first step is the reaction of 2-vinylpyrazine with thiolactic acid. This is typically a radical-initiated reaction that results in the formation of a thiolester intermediate.

-

Hydrolysis: The subsequent step involves the hydrolysis of the thiolester to yield the final product, 2-(Pyrazin-2-yl)ethanethiol.

Materials:

-

2-Vinylpyrazine

-

Thiolactic acid

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Solvent (e.g., Toluene)

-

Base for hydrolysis (e.g., Sodium hydroxide)

-

Acid for neutralization (e.g., Hydrochloric acid)

-

Solvents for extraction and purification

Procedure:

-

Combine 2-vinylpyrazine, thiolactic acid, and a catalytic amount of AIBN in a suitable solvent under an inert atmosphere.

-

Reflux the mixture until the reaction is complete, monitoring by TLC or GC.

-

Remove the solvent under reduced pressure to isolate the crude thiolester.

-

Hydrolyze the crude intermediate using a basic solution.

-

Neutralize the reaction mixture and perform an aqueous work-up with a suitable organic solvent.

-

Dry and concentrate the organic phase.

-

Purify the final product by vacuum distillation or column chromatography.

Biological Context and Signaling Pathways

Specific studies on the biological activity and associated signaling pathways of this compound were not found. However, the pyrazine ring is a well-known pharmacophore present in numerous therapeutic agents.[7] Compounds containing the pyrazine scaffold have demonstrated a broad range of biological activities, and several are included in the WHO's Model List of Essential Medicines.[7] One vendor suggests that 2-Pyrazine ethanethiol may inhibit cancer cell growth, though this requires verification from peer-reviewed studies.[1] The primary application of 2-(Pyrazin-2-yl)ethanethiol appears to be as a flavoring agent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5]

Visualizations

Logical Relationship in the Synthesis of 2-(Pyrazin-2-yl)ethanethiol

The following diagram illustrates the logical progression of the synthetic steps for 2-(Pyrazin-2-yl)ethanethiol.

Caption: Synthesis pathway of 2-(Pyrazin-2-yl)ethanethiol.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Pyrazineethanethiol | C6H8N2S | CID 61945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pyrazinyl ethane thiol, 35250-53-4 [thegoodscentscompany.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy Pyrazine ethanethiol. from Hefei Heyu Chemical New Materials Co., Ltd - ECHEMI [echemi.com]

- 6. 2-Pyrazinylethanethiol | 35250-53-4 [chemicalbook.com]

- 7. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

The Diverse Biological Activities of Pyrazine-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to the discovery and development of a wide array of therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of pyrazine-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Anticancer Activity of Pyrazine Derivatives

Pyrazine derivatives have demonstrated remarkable potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. Several pyrazine-containing compounds have entered clinical trials, underscoring their therapeutic promise.

Kinase Inhibitors

A significant number of pyrazine-based anticancer agents function as kinase inhibitors. These compounds target the ATP-binding site of various kinases, playing crucial roles in cancer cell signaling pathways.

Darovasertib (LXS-196) , a pyrazine-2-carboxamide derivative, is a potent and selective inhibitor of Protein Kinase C (PKC).[1][2] It has shown promising clinical activity in patients with metastatic uveal melanoma.[1] Darovasertib inhibits both classical (α, β) and novel (δ, ε, η, θ) PKC isoforms, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.[3][4]

Seliciclib (R-roscovitine) is another notable pyrazine-containing compound that acts as a cyclin-dependent kinase (CDK) inhibitor, with activity against CDK2, CDK7, and CDK9.[5] Its mechanism of action involves the inhibition of RNA Polymerase II-dependent transcription, leading to the downregulation of the anti-apoptotic protein Mcl-1, which is crucial for the survival of multiple myeloma cells.[6]

Triazolo[4,3-a]pyrazine derivatives have been investigated as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth, invasion, and angiogenesis. Several derivatives have shown potent antiproliferative activity against various cancer cell lines.[7]

Table 1: Anticancer Activity of Selected Pyrazine-Containing Compounds

| Compound/Derivative Class | Target(s) | Cancer Type/Cell Line | IC50/Activity | Reference(s) |

| Darovasertib (LXS-196) | PKCα, PKCθ, GSK3β | Uveal Melanoma | 1.9 nM (PKCα), 0.4 nM (PKCθ), 3.1 µM (GSK3β) | [2] |

| Seliciclib (R-roscovitine) | CDK2/cyclin E, CDK7/cyclin H, CDK9/cyclin T | Multiple Myeloma | 0.1 µM (CDK2/cyclin E), 0.36 µM (CDK7/cyclin H), 0.81 µM (CDK9/cyclin T) | [6] |

| Triazolo[4,3-a]pyrazine derivative 17l | c-Met, VEGFR-2 | A549, MCF-7, Hela | 0.98 µM (A549), 1.05 µM (MCF-7), 1.28 µM (Hela) | [7] |

| Triazolo[4,3-a]pyrazine derivative 22i | c-Met | A549, MCF-7, HeLa | 0.83 µM (A549), 0.15 µM (MCF-7), 2.85 µM (HeLa) | [8] |

| Imidazo[1,2-a]pyrazine derivative 12b | - | Hep-2, HepG2, MCF-7, A375 | 11 µM, 13 µM, 11 µM, 11 µM | [9] |

| Chalcone-pyrazine derivative 51 | - | MCF-7, A549, DU-145 | 0.012 µM, 0.045 µM, 0.33 µM | [10] |

Induction of Apoptosis

Many pyrazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.

One study on a novel 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) derivative demonstrated its ability to induce apoptosis in chronic myeloid leukemia K562 cells.[11][12] This compound was found to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Survivin, leading to the activation of the intrinsic apoptotic pathway.[12]

Similarly, a series of 3-trifluoromethyl-5,6-dihydro-[1][2][4]triazolo pyrazine derivatives were shown to induce the mitochondrial apoptotic pathway in HT-29 colon cancer cells by up-regulating Bax, down-regulating Bcl-2, and activating Caspase 3.[13]

The signaling pathway for the induction of apoptosis by these pyrazine derivatives can be visualized as follows:

Antimicrobial Activity

Pyrazine-containing compounds have long been recognized for their antimicrobial properties. The most prominent example is Pyrazinamide , a cornerstone drug for the treatment of tuberculosis. Beyond antitubercular activity, various pyrazine derivatives have shown efficacy against a range of bacteria and fungi.

Antitubercular Activity

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Pyrazinoic acid is thought to disrupt membrane potential and interfere with energy production in Mycobacterium tuberculosis.

Derivatives of pyrazine-2-carbohydrazide have been synthesized and evaluated for their antitubercular activity. Some of these compounds have shown promising minimal inhibitory concentrations (MICs) against the M. tuberculosis H37Rv strain, with some interacting with the Cys387 residue of the DprE1 enzyme's active site.[14]

Antibacterial and Antifungal Activity

Various pyrazine-2-carbohydrazide derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, Salmonella typhi) bacteria.[15]

Novel triazolo[4,3-a]pyrazine derivatives have also been synthesized and shown to possess moderate to good antibacterial activity against Staphylococcus aureus and Escherichia coli.[16][17] The proposed mechanism for some of these compounds involves the destruction of the bacterial cell membrane and inhibition of DNA gyrase and topoisomerase IV.[17]

Table 2: Antimicrobial Activity of Selected Pyrazine-Containing Compounds

| Compound/Derivative Class | Organism(s) | MIC (µg/mL) | Reference(s) |

| Pyrazinamide | Mycobacterium tuberculosis | pH-dependent | - |

| Pyrazine-2-carbohydrazide derivative T16 & T19 | M. tuberculosis H37Rv | 1.56 | [14] |

| Triazolo[4,3-a]pyrazine derivative 2e | S. aureus | 32 | [16][17] |

| Triazolo[4,3-a]pyrazine derivative 2e | E. coli | 16 | [16][17] |

| Pyridine carbohydrazide derivative 4 | Pseudomonas aeruginosa | 8 | [18] |

| Pyridine carbohydrazide derivative 6 | Candida spp. | 16-24 | [18] |

Anti-inflammatory Activity

Pyrazine derivatives have also emerged as promising anti-inflammatory agents. Their mechanisms of action often involve the modulation of key inflammatory pathways.

Pyrazolo[3,4-b]pyrazine derivatives have been evaluated for their anti-inflammatory effects. In a carrageenan-induced rat paw edema model, some of these compounds exhibited significant anti-inflammatory activity, comparable to the standard drug indomethacin.[19][20] While the precise mechanism for these specific compounds was not fully elucidated in the provided context, the anti-inflammatory action of similar heterocyclic compounds often involves the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators.[21]

The general workflow for evaluating the in vivo anti-inflammatory activity of these compounds is depicted below:

References

- 1. Frontiers | Darovasertib, a novel treatment for metastatic uveal melanoma [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Darovasertib, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Seliciclib - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 8. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. jyoungpharm.org [jyoungpharm.org]

- 16. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines [mdpi.com]

- 20. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4- b]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Applications of Pyrazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, forms the core of a diverse and versatile class of molecules known as pyrazine derivatives.[1][2] These compounds have garnered significant attention in various scientific disciplines due to their wide range of biological activities and unique physicochemical properties. In medicinal chemistry, pyrazine derivatives are recognized as crucial pharmacophores, appearing in a number of FDA-approved drugs and clinical candidates.[3][4] Their applications extend beyond medicine into materials science, where they are utilized as fluorescent probes and in optoelectronic devices, and into agriculture as herbicides and pesticides. This technical guide provides a comprehensive overview of the current research applications of pyrazine derivatives, with a focus on their therapeutic potential, and includes detailed experimental methodologies and visual representations of key biological pathways.

Medicinal Applications

The planar, aromatic nature of the pyrazine ring allows it to mimic other aromatic systems in biological interactions, while the nitrogen atoms can act as hydrogen bond acceptors, contributing to strong and specific binding to biological targets.[4] This has led to the development of pyrazine derivatives with a wide array of pharmacological activities.

Anticancer Activity

Pyrazine derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[1][5] One notable example is the series of[3][6][7]triazolo[4,3-a]pyrazine derivatives, which have been developed as dual inhibitors of c-Met and VEGFR-2 kinases, two key targets in cancer therapy.[6][8]

Table 1: Anticancer Activity of Selected Pyrazine Derivatives

| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |

| 17l | c-Met, VEGFR-2 | A549 (Lung) | 0.98 ± 0.08 | [6][8] |

| MCF-7 (Breast) | 1.05 ± 0.17 | [6][8] | ||

| Hela (Cervical) | 1.28 ± 0.25 | [6][8] | ||

| Gilteritinib | FLT3, AXL | - | - | [4] |

| Radotinib | Bcr-Abl, PDGFR | - | - | [4] |

This protocol describes the determination of the cytotoxic effects of pyrazine derivatives on cancer cell lines, such as A549 and MCF-7, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

Materials:

-

Pyrazine derivative compound

-

A549 or MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 or MCF-7 cells in 96-well plates at a density of 5 × 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazine derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for another 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition

Many pyrazine derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways and are often dysregulated in diseases like cancer.[3][4] The pyrazine scaffold can effectively bind to the ATP-binding pocket of kinases.[4]

Table 2: Kinase Inhibitory Activity of Selected Pyrazine Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| 17l | c-Met | 26.0 | [8] |

| VEGFR-2 | 2600 | [8] | |

| Gilteritinib | FLT3 | - | [4] |

| AXL | - | [4] | |

| Acalabrutinib | BTK | - | [4] |

This protocol outlines a general method for determining the inhibitory activity of pyrazine derivatives against a specific kinase, such as c-Met or VEGFR-2.[11][12]

Materials:

-

Pyrazine derivative compound

-

Recombinant kinase (e.g., c-Met, VEGFR-2)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the pyrazine derivative in the kinase assay buffer. Prepare a solution of the kinase and its substrate in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the pyrazine derivative solution, the kinase solution, and the substrate solution.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP back to ATP and measuring the light output via a luciferase reaction.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways Modulated by Pyrazine Derivatives

Pyrazine derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Ras-ERK Signaling Pathway

The Ras-ERK pathway is a crucial signaling cascade that regulates cell growth and division.[13][14] Mutations in this pathway are common in many cancers. Some pyrazine-based kinase inhibitors target components of this pathway, such as the upstream receptor tyrosine kinases that activate Ras.

Gαq/11 Signaling Pathway

The Gαq/11 signaling pathway is activated by G protein-coupled receptors (GPCRs) and plays a role in various cellular processes. Dysregulation of this pathway has been implicated in certain diseases.

Materials Science Applications

In materials science, pyrazine derivatives are explored for their unique photophysical properties, leading to their use as fluorescent probes for imaging and sensing.[15][16]

Fluorescent Probes

Donor-acceptor-donor (D-A-D) type fluorescent probes incorporating a pyrazine core have been synthesized and shown to be effective for applications such as lipid droplet-specific imaging in living cells.[15][16] These probes often exhibit desirable properties like large Stokes shifts, high photostability, and low cytotoxicity.[15]

Table 3: Photophysical Properties of a Pyrazine-Based Fluorescent Probe

| Probe | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Application | Reference |

| T-FP-T | ~450 | ~550 | ~100 | Lipid Droplet Imaging | [15] |

This protocol provides a general outline for the synthesis and evaluation of a pyrazine-based fluorescent probe.

Synthesis (Suzuki Coupling): A common method for synthesizing D-A-D type pyrazine probes is the Suzuki coupling reaction.[15]

Materials:

-

2,5-Dihalopyrazine

-

Arylboronic acid or ester (donor moiety)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

Combine the 2,5-dihalopyrazine, arylboronic acid/ester, palladium catalyst, and base in a reaction flask.

-

Add the solvent and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, extract the product with an organic solvent, and purify it using column chromatography.

Evaluation of Fluorescent Properties:

-

Spectroscopic Measurements: Dissolve the purified probe in various solvents to determine its absorption and emission spectra using a UV-Vis spectrophotometer and a fluorometer, respectively.

-

Cell Imaging:

-

Culture cells (e.g., HeLa) on glass-bottom dishes.

-

Incubate the cells with a solution of the fluorescent probe in culture medium for a specified time.

-

Wash the cells to remove excess probe.

-

Image the stained cells using a fluorescence microscope with appropriate filter sets.

-

Agricultural Applications

Pyrazine derivatives also find applications in agriculture as active ingredients in herbicides and pesticides.[17] Their mechanism of action can involve the inhibition of essential plant enzymes or disruption of insect signaling pathways. The structural diversity of pyrazine derivatives allows for the development of compounds with selective activity against specific weeds or pests.[17]

Conclusion

Pyrazine derivatives represent a privileged scaffold in chemical research, with a vast and expanding range of applications. Their utility in medicine, particularly in the development of targeted cancer therapies, is well-established and continues to be an active area of investigation. In materials science, their tunable photophysical properties are being harnessed for the creation of advanced fluorescent probes for biological imaging. Furthermore, their role in agriculture highlights their versatility. The continued exploration of the chemical space around the pyrazine core, coupled with detailed biological and material characterization, promises to unlock even more innovative applications for this remarkable class of compounds. This guide provides a foundational understanding and practical methodologies to aid researchers in this exciting field.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 9. youtube.com [youtube.com]

- 10. rsc.org [rsc.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. selleckchem.com [selleckchem.com]

- 13. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 15. A Novel Fluoro-Pyrazine-Bridged Donor-Accepter-Donor Fluorescent Probe for Lipid Droplet-Specific Imaging in Diverse Cells and Superoxide Anion Generation - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Theoretical Analysis of 1-(Pyrazin-2-yl)ethanethiol: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a significant scarcity of dedicated theoretical studies on 1-(Pyrazin-2-yl)ethanethiol. Consequently, this document serves as a comprehensive technical guide and a hypothetical case study, outlining the established computational methodologies that would be employed to investigate this molecule. The quantitative data presented herein is illustrative and derived from computational models of structurally similar compounds, intended to provide a framework for future research.

Introduction

This compound is a heterocyclic compound belonging to the pyrazine class, characterized by a pyrazine ring substituted with an ethanethiol group.[1] Pyrazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. Theoretical studies, employing quantum chemical calculations, are indispensable for elucidating the molecular structure, electronic properties, and reactivity of such molecules at the atomic level. This guide details the standard computational protocols for a comprehensive theoretical investigation of this compound.

Computational Methodology

The following section outlines a robust computational protocol for the theoretical analysis of this compound, based on widely accepted practices in computational chemistry.

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is a popular and accurate method for this purpose.

Protocol:

-

Initial Structure: The 3D structure of this compound is constructed using molecular modeling software.

-

Computational Method: The geometry is optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: The 6-311++G(d,p) basis set is employed to provide a good balance between accuracy and computational cost.

-

Solvation Model: To simulate a more realistic environment, a solvent model such as the Polarizable Continuum Model (PCM) can be applied, using a solvent like water or ethanol.

-

Vibrational Frequencies: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Electronic Properties and Reactivity Descriptors

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.

Protocol:

-

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these frontier orbitals provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge distribution, and hybridization.

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Hypothetical Data and Analysis

The following tables present illustrative quantitative data that would be expected from a theoretical study of this compound based on the methodologies described above.

Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Lengths | C-S | 1.85 |

| S-H | 1.34 | |

| C-C (ethyl) | 1.53 | |

| C-C (ring-ethyl) | 1.51 | |

| C-N (ring) | 1.33 - 1.34 | |

| C-C (ring) | 1.39 - 1.40 | |

| Bond Angles | C-S-H | 96.5 |

| C-C-S | 110.2 | |

| C(ring)-C-C | 112.5 | |

| Dihedral Angles | N-C-C-S | 85.0 |

Calculated Vibrational Frequencies (Illustrative Major Peaks)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| S-H stretch | 2550 |

| C-H stretch (aliphatic) | 2950 - 3000 |

| C-H stretch (aromatic) | 3050 - 3100 |

| C=N stretch (ring) | 1580 |

| C=C stretch (ring) | 1480 |

| C-S stretch | 700 |

Electronic Properties and Global Reactivity Descriptors (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.19 |

Visualizations

The following diagrams illustrate the workflow of the theoretical studies and the conceptual relationships of the calculated properties.

Caption: Computational workflow for theoretical analysis.

Caption: Relationship between molecular orbitals and reactivity.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of this compound using standard computational chemistry techniques. While experimental data and dedicated theoretical studies on this specific molecule are currently lacking, the methodologies and illustrative data presented here offer a solid foundation for future research. The outlined protocols for geometry optimization, vibrational analysis, and the calculation of electronic properties can be readily applied to gain valuable insights into the structure, stability, and reactivity of this compound, thereby guiding its potential applications in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Pyrazin-2-yl)ethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 1-(Pyrazin-2-yl)ethanethiol, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the reduction of commercially available 2-acetylpyrazine to yield the intermediate, 1-(Pyrazin-2-yl)ethanol. This alcohol is subsequently converted to the target thiol via a Mitsunobu reaction with thioacetic acid, followed by basic hydrolysis of the resulting thioester. This protocol is designed to be a reliable and reproducible method for obtaining high-purity this compound for research and development purposes.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that are of significant interest in the pharmaceutical and flavor industries. The introduction of a thiol group, as in this compound, provides a versatile functional handle for further chemical modifications and for potential interaction with biological targets. Thiols are known to be effective nucleophiles and can participate in a variety of chemical reactions, making them key intermediates in the synthesis of more complex molecules. The protocol detailed herein provides a practical approach for the laboratory-scale synthesis of this important pyrazine derivative.

Chemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Starting Material | 1-(Pyrazin-2-yl)ethan-1-one | 22047-25-2 | C6H6N2O | 122.13 |

| Intermediate | 1-(Pyrazin-2-yl)ethan-1-ol | 94777-52-3 | C6H8N2O | 124.14 |

| Final Product | This compound | 35250-53-4 | C6H8N2S | 140.21 |

Experimental Protocols

Step 1: Synthesis of 1-(Pyrazin-2-yl)ethanol

This procedure outlines the reduction of 2-acetylpyrazine to 1-(Pyrazin-2-yl)ethanol using sodium borohydride.

Materials:

-

2-Acetylpyrazine

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH4)

-

Deionized water

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylpyrazine (1.0 eq) in anhydrous methanol (10 mL per gram of acetylpyrazine).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by slowly adding deionized water (5 mL per gram of acetylpyrazine) at 0 °C.

-

Add saturated aqueous ammonium chloride solution (10 mL per gram of acetylpyrazine) and stir for 10 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL per gram of acetylpyrazine).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(Pyrazin-2-yl)ethanol.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure alcohol.

Step 2: Synthesis of this compound

This two-part procedure describes the conversion of 1-(Pyrazin-2-yl)ethanol to the corresponding thiol via a Mitsunobu reaction followed by hydrolysis.

Part A: Mitsunobu Reaction to form S-(1-(Pyrazin-2-yl)ethyl) ethanethioate

Materials:

-

1-(Pyrazin-2-yl)ethanol

-

Triphenylphosphine (PPh3)

-

Thioacetic acid (CH3COSH)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Syringe

Procedure:

-

To a solution of 1-(Pyrazin-2-yl)ethanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (15 mL per gram of alcohol) in a round-bottom flask, add thioacetic acid (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude residue, containing S-(1-(pyrazin-2-yl)ethyl) ethanethioate, can be purified by column chromatography on silica gel (eluting with ethyl acetate/hexanes) or used directly in the next step.

Part B: Hydrolysis to this compound

Materials:

-

Crude S-(1-(Pyrazin-2-yl)ethyl) ethanethioate

-

Methanol

-

Sodium hydroxide (NaOH) solution (e.g., 2 M) or Sodium methoxide solution

-

Hydrochloric acid (HCl) (e.g., 1 M)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the crude thioacetate from the previous step in methanol (10 mL per gram of starting alcohol).

-

Cool the solution to 0 °C and add a 2 M solution of sodium hydroxide (2.0 eq) dropwise.

-

Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC or GC-MS).

-

Carefully neutralize the reaction mixture to pH ~7 with 1 M HCl at 0 °C.

-

Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The final product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure thiol.

Visualization of the Synthesis Workflow

Caption: Synthetic route to this compound.

Application Notes and Protocols for the Analytical Detection of 1-(Pyrazin-2-yl)ethanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyrazin-2-yl)ethanethiol is a sulfur-containing pyrazine derivative that contributes to the characteristic aroma of various food products, particularly roasted items like coffee and nuts. Its potent sensory properties make its detection and quantification crucial for flavor and fragrance analysis, quality control in the food and beverage industry, and potentially for monitoring in biological systems. These application notes provide an overview of the primary analytical methodologies for the detection of this compound, along with detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Analytical Methodologies Overview

The detection of this compound, a volatile and reactive thiol compound, presents unique analytical challenges. The primary techniques employed for its analysis are chromatographic methods coupled with mass spectrometry, which offer the required selectivity and sensitivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the thiol group, derivatization is often necessary to improve chromatographic performance and prevent peak tailing. Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique that allows for the extraction and concentration of volatile analytes from the sample matrix prior to GC-MS analysis.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): HPLC-MS/MS is a highly sensitive and selective technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. For thiol analysis, derivatization can be employed to enhance ionization efficiency and improve detection limits.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics that can be expected from the described analytical methods for similar pyrazine and thiol compounds. These values should be considered as a general guide, and method validation is essential for specific applications.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with SPME | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |

| Limit of Detection (LOD) | 2–60 ng/g[1] | 0.01 - 10.0 ng/mL[2][3] |

| Limit of Quantitation (LOQ) | 6–180 ng/g[1] | 0.05 - 50.0 ng/mL[2][3] |

| Linearity (r²) | ≥ 0.99 | ≥ 0.99[2][3][4] |

| Recovery | 91.6–109.2%[1] | 80–125% |

| Precision (%RSD) | < 16%[1] | < 15% |

Experimental Protocols

Protocol 1: Determination of this compound by Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol is suitable for the analysis of this compound in liquid and solid matrices such as coffee, beer, and roasted nuts.

1. Sample Preparation (HS-SPME)

-

Apparatus:

-

Procedure:

-

Weigh 1-5 g of the homogenized solid sample or pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.

-

For solid samples, add a specific volume of deionized water or a suitable buffer to create a slurry.

-

Add a magnetic stir bar to the vial.

-

If using an internal standard (e.g., a deuterated analog), spike the sample at this stage.

-

Seal the vial tightly with the screw cap.

-

Place the vial in the heating block or water bath set to a pre-optimized temperature (e.g., 60-80°C)[1].

-

Equilibrate the sample for a defined period (e.g., 15-30 minutes) with gentle stirring.

-

Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) while maintaining the temperature and stirring.[5]

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

-

2. GC-MS Analysis

-

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5MS, or a WAX column).

-

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Desorption Time: 5 minutes (in splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: Increase to 150°C at 5°C/min

-

Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes

-

-

Transfer Line Temperature: 280°C

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-350

-

Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound would need to be determined from its mass spectrum (e.g., molecular ion and characteristic fragment ions).

-

3. Data Analysis

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantify the analyte by creating a calibration curve using the peak area of the target ion(s) from the analysis of standard solutions of known concentrations.

Protocol 2: Determination of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is suitable for the sensitive and selective quantification of this compound in complex matrices, including biological fluids. Derivatization with a suitable agent (e.g., N-ethylmaleimide or a similar thiol-reactive compound) is recommended to improve chromatographic retention and ionization efficiency.

1. Sample Preparation and Derivatization

-

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Derivatizing agent (e.g., N-ethylmaleimide)

-

Internal standard (e.g., a stable isotope-labeled analog of the analyte)

-

-

Procedure:

-

Extract the analyte from the sample matrix using a suitable technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Evaporate the solvent from the extract under a gentle stream of nitrogen.

-

Reconstitute the residue in a specific volume of a suitable buffer (e.g., 100 mM ammonium acetate, pH 7.0).

-

Add the derivatizing agent solution to the reconstituted extract.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the derivatization reaction to complete.

-

Stop the reaction by adding an acidic solution (e.g., 1% formic acid).

-

Spike with the internal standard.

-

Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.

-

2. HPLC-MS/MS Analysis

-

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, and column oven.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

-

HPLC Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flows: Optimized for the specific instrument.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for the derivatized analyte and the internal standard need to be determined by infusing standard solutions into the mass spectrometer.

-

3. Data Analysis

-

Identify the derivatized analyte based on its retention time and specific MRM transition.

-

Quantify the analyte using the ratio of the peak area of the analyte to that of the internal standard against a calibration curve prepared with known concentrations of the derivatized standard.

Visualizations

Caption: Workflow for HS-SPME-GC-MS analysis.

Caption: Workflow for HPLC-MS/MS analysis.

Caption: Key analytical considerations.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-(Pyrazin-2-yl)ethanethiol in Medicinal Chemistry

Introduction

While the specific compound "1-(Pyrazin-2-yl)ethanethiol" is not extensively documented in scientific literature, the closely related isomer, 2-(pyrazin-2-yl)ethanethiol , provides a valuable scaffold for exploring potential medicinal chemistry applications. These notes will, therefore, focus on the therapeutic potential of this latter compound, leveraging the known biological activities of its constituent pyrazine and thiol moieties.

The pyrazine ring is a key heterocyclic structure found in numerous biologically active compounds and clinically approved drugs, exhibiting a wide range of pharmacological effects including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The thiol group is a potent functional group known for its ability to act as an antioxidant, a nucleophile, and a chelator of metal ions, making it a valuable component in drugs targeting conditions related to oxidative stress and in the inhibition of metalloenzymes.

This document outlines potential applications for 2-(pyrazin-2-yl)ethanethiol as a lead compound in drug discovery and provides detailed protocols for its initial biological evaluation.

Application Notes

Potential as an Antioxidant and Cytoprotective Agent

The thiol (-SH) group in 2-(pyrazin-2-yl)ethanethiol can act as a potent scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in a variety of diseases including neurodegenerative disorders, cardiovascular diseases, and cancer. The pyrazine ring may contribute to the overall antioxidant capacity and modulate the compound's pharmacokinetic properties.

Hypothesized Mechanism of Action:

-

Direct ROS Scavenging: The thiol group can directly donate a hydrogen atom to neutralize free radicals.

-

Modulation of Cellular Antioxidant Pathways: The compound could potentially activate the Nrf2-Keap1 signaling pathway, a master regulator of the cellular antioxidant response, leading to the upregulation of cytoprotective genes.

A hypothetical signaling pathway for the antioxidant activity is depicted below.

Caption: Nrf2-Keap1 signaling pathway modulation.

Potential as an Enzyme Inhibitor

The thiol group of 2-(pyrazin-2-yl)ethanethiol can act as a coordinating ligand for metal ions, particularly zinc, which is a critical cofactor in many enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). Overactivity of these enzymes is linked to cancer and inflammation. The pyrazine moiety can form additional interactions within the enzyme's binding pocket, enhancing selectivity and potency.

Hypothesized Targets:

-

Matrix Metalloproteinases (MMPs): Inhibition of MMPs could be beneficial in cancer metastasis and arthritis.

-

Histone Deacetylases (HDACs): HDAC inhibition is a validated strategy in cancer therapy.

Potential as an Anticancer Agent

Pyrazine derivatives have been extensively investigated as anticancer agents.[3] The combination of a pyrazine core with a reactive thiol group could lead to novel mechanisms of anticancer activity.

Hypothesized Mechanisms of Action:

-

Induction of Apoptosis: The compound could trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: It may halt the proliferation of cancer cells at specific phases of the cell cycle.

-

Inhibition of Tyrosine Kinases: Some pyrazine-based molecules are known to be tyrosine kinase inhibitors.[4]

Quantitative Data Presentation

The following tables present hypothetical data to illustrate how the biological activity of 2-(pyrazin-2-yl)ethanethiol could be summarized.

Table 1: Antioxidant and Cytoprotective Activity

| Assay | Parameter | 2-(pyrazin-2-yl)ethanethiol | Ascorbic Acid (Control) |

|---|---|---|---|

| DPPH Radical Scavenging | EC₅₀ (µM) | 15.2 ± 1.8 | 5.6 ± 0.5 |

| H₂O₂-induced Cell Viability | EC₅₀ (µM) | 8.9 ± 1.1 | 12.3 ± 2.1 |

Table 2: Enzyme Inhibition Activity

| Target Enzyme | Parameter | 2-(pyrazin-2-yl)ethanethiol | Marimastat (Control) |

|---|---|---|---|

| MMP-2 | IC₅₀ (nM) | 85.4 ± 7.2 | 10.1 ± 1.3 |

| MMP-9 | IC₅₀ (nM) | 120.7 ± 11.5 | 5.5 ± 0.8 |

Table 3: In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Doxorubicin (Control) |

|---|---|---|---|

| MCF-7 | Breast Cancer | 25.3 ± 3.1 | 0.8 ± 0.1 |

| A549 | Lung Cancer | 42.1 ± 5.5 | 1.2 ± 0.2 |

| HEK293 | Normal Kidney | > 100 | 5.4 ± 0.7 |

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of the test compound.

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mM stock solution of 2-(pyrazin-2-yl)ethanethiol in methanol.

-

Perform serial dilutions to obtain concentrations ranging from 1 µM to 500 µM.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

-

Assay Procedure:

-

Add 100 µL of each compound dilution to the wells of a 96-well microplate.

-

Add 100 µL of the DPPH solution to each well.

-

Include a control well with 100 µL of methanol and 100 µL of DPPH solution.

-

Include blank wells with 100 µL of methanol and 100 µL of the compound dilution.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage inhibition against the compound concentration to determine the EC₅₀ value.

-

Protocol 2: MMP-2 Inhibition Assay (Fluorogenic)

This protocol assesses the ability of the compound to inhibit a metalloenzyme.

References

- 1. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: 1-(Pyrazin-2-yl)ethanethiol in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyrazin-2-yl)ethanethiol, also known as 2-pyrazinylethanethiol, is a heterocyclic compound featuring a pyrazine ring and an ethanethiol group. This unique combination of a nitrogen-containing aromatic ring and a soft sulfur donor atom makes it an intriguing ligand for coordination chemistry. The pyrazine moiety offers potential coordination sites through its nitrogen atoms, which can lead to the formation of mononuclear or polynuclear metal complexes. The thiol group provides a soft donor site, known to form strong bonds with soft metal ions. This bifunctionality allows for versatile coordination modes, making it a candidate for applications in catalysis, materials science, and medicinal chemistry.

These application notes provide an overview of the potential of this compound as a ligand and offer generalized protocols for the synthesis and characterization of its metal complexes. Due to a lack of specific experimental data for this ligand in the current literature, the quantitative data and detailed protocols are based on closely related pyrazine and thiol-containing ligands.

Physicochemical Properties of this compound

A summary of the physical and chemical properties of the free ligand is presented below.

| Property | Value | Reference |

| Molecular Formula | C6H8N2S | [1] |

| Molecular Weight | 140.21 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 105-110 °C at 20 mm Hg | [2] |

| Density | 1.142 g/mL at 25 °C | [2] |

| Solubility | Partly soluble in water, soluble in most organic solvents. | [2] |

Coordination Chemistry Profile

This compound can act as a versatile ligand, potentially coordinating to metal centers in several ways:

-

Monodentate Coordination: Through either the sulfur atom of the thiol group or one of the nitrogen atoms of the pyrazine ring.

-

Bidentate Chelation: Involving one nitrogen atom of the pyrazine ring and the sulfur atom, forming a stable chelate ring.

-

Bridging Ligand: The pyrazine ring can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The preferred coordination mode will depend on the metal ion, the reaction conditions, and the presence of other competing ligands.

Potential Applications

The coordination complexes of this compound are anticipated to have applications in several fields:

-

Catalysis: The well-defined coordination sphere around a metal center can be tailored for various catalytic transformations.

-

Materials Science: The ability of the pyrazine moiety to act as a bridging ligand could be exploited to construct metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic or electronic properties.

-

Bioinorganic and Medicinal Chemistry: Pyrazine derivatives and their metal complexes have been studied for their biological activities, including anticancer and antimicrobial properties.[3][4] The introduction of a thiol group could modulate this activity and introduce new pharmacological properties.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes with this compound. These are based on common procedures for related pyrazine and thiol-containing ligands.[5][6]

Protocol 1: General Synthesis of a Metal(II) Complex

Objective: To synthesize a generic metal(II) complex of this compound.

Materials:

-

This compound

-

A metal(II) salt (e.g., MCl₂, M(OAc)₂, where M = Co, Ni, Cu, Zn)

-

Anhydrous ethanol or methanol

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 1 mmol of the metal(II) salt in 20 mL of anhydrous ethanol.

-

In a separate flask, dissolve 2 mmol of this compound in 10 mL of anhydrous ethanol.

-

Slowly add the ligand solution to the metal salt solution with continuous stirring.

-

If the thiol group is to be deprotonated to a thiolate, a non-coordinating base (e.g., triethylamine) can be added dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.

-

Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If not, the solvent can be slowly evaporated to induce crystallization.

-

Wash the collected solid with small portions of cold ethanol and then diethyl ether.

-

Dry the product under vacuum.

Characterization:

-

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center. Look for shifts in the C=N and C-S stretching frequencies.

-

UV-Vis Spectroscopy: To study the electronic transitions in the complex.

-

Elemental Analysis: To determine the stoichiometry of the complex.

-

Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths and angles.

Protocol 2: Characterization by Infrared Spectroscopy

Objective: To obtain the IR spectrum of the synthesized complex and identify key vibrational modes.

Procedure:

-

Prepare a KBr pellet of the dried complex or use an ATR (Attenuated Total Reflectance) accessory.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Compare the spectrum of the complex with that of the free ligand.

Expected Observations:

-

A shift in the pyrazine ring vibrations (typically around 1600-1400 cm⁻¹) upon coordination of the nitrogen atom(s).

-

The disappearance of the S-H stretching vibration (around 2550 cm⁻¹) if the thiol is deprotonated.

-

The appearance of new bands in the far-IR region (below 500 cm⁻¹) corresponding to M-N and M-S stretching vibrations.

Quantitative Data (Illustrative Examples from Related Ligands)

Table 1: Selected IR Vibrational Frequencies (cm⁻¹) for a Pyrazine-based Schiff Base Ligand and its Metal Complexes.

Data is for a Schiff base derived from 2-aminopyrazine and salicylaldehyde.[6]

| Compound | ν(C=N) pyrazine | ν(M-N) | ν(M-O) |

| Ligand | 1561 | - | - |

| Mn(II) Complex | 1567 | 444 | 575 |

| Co(II) Complex | 1568 | 424 | 522 |

| Ni(II) Complex | 1567 | 436 | 550 |

| Cu(II) Complex | 1561 | 439 | 557 |

| Zn(II) Complex | 1568 | 436 | 540 |

Table 2: Electronic Spectral Data (nm) for a Pyrazine-based Schiff Base Ligand and its Metal Complexes.

Data is for a Schiff base derived from 2-aminopyrazine and salicylaldehyde in DMSO.[6]

| Compound | π-π | n-π | d-d/LMCT |

| Ligand | 264, 322 | 357 | - |

| Mn(II) Complex | 263, 319 | 385 | 450, 620 |

| Co(II) Complex | 260, 318 | 380 | 480, 680 |

| Ni(II) Complex | 262, 319 | 382 | 460, 650 |

| Cu(II) Complex | 261, 318 | 381 | 470, 660 |

| Zn(II) Complex | 260, 317 | 380 | - |

Visualizations

The following diagrams illustrate key concepts relevant to the coordination chemistry of this compound.

Caption: Potential coordination modes of this compound.

Caption: General workflow for the synthesis of a metal complex.

Caption: Hypothetical signaling pathway for a therapeutic application.

References

- 1. Pyrazineethanethiol | C6H8N2S | CID 61945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pyrazinylethanethiol | 35250-53-4 [chemicalbook.com]

- 3. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. mdpi.com [mdpi.com]

Experimental Protocols for Thiol Addition to Pyrazine Rings: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the addition of thiol nucleophiles to pyrazine rings, a critical transformation in the synthesis of various biologically active compounds. The primary methods covered are the Nucleophilic Aromatic Substitution (SNAr) on halopyrazines and the deoxidative thiation of pyrazine N-oxides. These procedures offer robust and versatile pathways to pyrazinyl thioethers and pyrazinethiols, which are valuable intermediates in medicinal chemistry. This guide includes step-by-step experimental procedures, tabulated quantitative data for a range of substrates, and a visual representation of the general experimental workflow.

Introduction

Pyrazine and its derivatives are prevalent scaffolds in pharmaceuticals and functional materials. The introduction of a sulfur linkage to the pyrazine ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly when activated with a suitable leaving group such as a halogen. This reactivity allows for the direct formation of carbon-sulfur bonds through Nucleophilic Aromatic Substitution (SNAr). An alternative strategy involves the activation of the pyrazine ring via N-oxidation, followed by a deoxidative thiation reaction. This application note details reliable protocols for both approaches, providing researchers with the necessary information to successfully synthesize a variety of pyrazinyl thioethers and related sulfur-containing pyrazine derivatives.

Method 1: Nucleophilic Aromatic Substitution (SNAr) of Thiols on Halopyrazines

The SNAr reaction is a powerful tool for the formation of aryl thioethers. In the context of pyrazines, a halogen substituent (typically chlorine or bromine) serves as a leaving group, facilitating the attack of a thiol or thiolate nucleophile. The reaction generally proceeds smoothly in the presence of a base, which deprotonates the thiol to the more nucleophilic thiolate.

General Experimental Protocol